molecular formula C14H15N3O4S B6415876 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261905-97-8

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6415876
CAS RN: 1261905-97-8
M. Wt: 321.35 g/mol
InChI Key: BQSXJFOERXQVRM-UHFFFAOYSA-N
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Description

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid (6-A3-N,N-DSP) is an important chemical compound used in many scientific applications. It is a white crystalline solid with a molecular weight of 329.4 g/mol, a melting point of 178-182 °C, and a solubility of 1.6 g/L in water. 6-A3-N,N-DSP is a derivative of picolinic acid and is widely used in biochemistry, pharmacology, and materials science.

Scientific Research Applications

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as peptides, nucleic acids, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of organic dyes and pigments. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is used as a ligand in the study of enzyme-catalyzed reactions and as a substrate in the study of metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as aminotransferases, and inhibits their activity. It is also believed that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% acts as an inhibitor of certain metabolic pathways, such as the tricarboxylic acid cycle.
Biochemical and Physiological Effects
6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce levels of cholesterol and triglycerides in the blood, as well as reduce blood pressure. It has also been shown to reduce levels of inflammatory markers and to increase levels of antioxidant enzymes. In addition, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a protective effect against certain forms of cancer.

Advantages and Limitations for Lab Experiments

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and can be stored for extended periods of time. However, it is important to note that 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% is a potent inhibitor of enzymes and metabolic pathways, and therefore must be used with caution.

Future Directions

There are several potential future directions for research involving 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, including its potential for use as a therapeutic agent. Another potential direction is to explore its potential applications in materials science, such as its use as a catalyst or as a reactant in the synthesis of organic dyes and pigments. Finally, further research could be conducted to explore the mechanisms of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% and its potential interactions with other compounds.

Synthesis Methods

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from picolinic acid by a process known as sulfonation. This process involves the reaction of picolinic acid with dimethyl sulfate in the presence of a base catalyst, such as sodium hydroxide. The reaction produces a sulfonated product, 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%, which can be purified and isolated using column chromatography.

properties

IUPAC Name

6-amino-3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSXJFOERXQVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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